

Application of Iridium-Molybdenum (Ir-Mo) Alloys in Electrocatalysis: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium (Ir)-based materials are state-of-the-art electrocatalysts for various electrochemical reactions, particularly the oxygen evolution reaction (OER) in acidic media, due to their high activity and stability.[1][2] However, the high cost and scarcity of iridium present significant barriers to its widespread application.[3][4] Alloying iridium with non-precious, earth-abundant metals like molybdenum (Mo) has emerged as a promising strategy to reduce Ir loading while enhancing or maintaining catalytic performance.[3][5] Ir-Mo alloys have demonstrated remarkable activity in the hydrogen evolution reaction (HER), hydrogen oxidation reaction (HOR), and oxygen evolution reaction (OER) across different pH environments.[3][6][7] This document provides detailed application notes, experimental protocols, and performance data for the use of Ir-Mo alloys in electrocatalysis.

Electrocatalytic Applications and Performance

Ir-Mo alloys have shown significant promise in enhancing the efficiency of water splitting, which comprises both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER).



Hydrogen Evolution Reaction (HER) and Hydrogen Oxidation Reaction (HOR)

In alkaline media, Ir-Mo nanocatalysts have exhibited outstanding performance for both HER and HOR.[6] The bifunctional nature of the Ir-Mo alloy, where Mo sites facilitate water dissociation and Ir sites promote hydrogen adsorption/desorption, is believed to be the key to its high activity.[6][8] Density functional theory (DFT) calculations have revealed that H₂O-occupied Mo sites on the surface of Ir-Mo can effectively optimize the free energies of water and hydroxyl intermediates, thus enabling a bifunctional mechanism in alkaline HER/HOR.[6][9]

Specifically, the IrMo_{0.59} nanocatalyst has demonstrated catalytic activities approximately 5 times higher than that of Ir and commercial Pt/C for HOR and a 10-fold enhancement for HER in alkaline conditions.[5] An intermetallic IrMo electrocatalyst supported on carbon nanotubes (IrMo/CNT) has also shown favorable HER activity in both acidic and basic solutions.[7] This catalyst narrows the activity gap between acidic and alkaline HER, which is attributed to a stably adsorbed OH spectator on the Mo site that stabilizes water dissociation products.[7]

Oxygen Evolution Reaction (OER)

In acidic media, which is relevant for proton exchange membrane (PEM) water electrolyzers, Ir-Mo mixed oxides have been identified as promising OER electrocatalysts.[3][4] These mixed oxides have shown overpotentials approximately 30 mV lower than a pure Ir control, along with a 24% lower rate of Ir dissolution, indicating improved stability.[2][3][10] The introduction of molybdenum is thought to modulate the electronic structure of iridium, leading to optimized binding energies for oxygen intermediates and enhanced catalytic activity.[11]

Quantitative Performance Data

The following tables summarize the key performance metrics for Ir-Mo alloy electrocatalysts in various reactions.

Table 1: Hydrogen Evolution Reaction (HER) Performance



Electrocatalyst	Electrolyte	Overpotential at 10 mA/cm² (mV)	Tafel Slope (mV/dec)	Reference
IrM00.59	0.1 M KOH	38	60.0	[6]
Ir	0.1 M KOH	85	138.2	[6]
Pt/C	0.1 M KOH	48	97.9	[6]
IrMo/CNT	1 M KOH	-	38 (intrinsic)	[7]
Ir/C	1 M KOH	-	148 (intrinsic)	[7]
Pt/C	1 M KOH	-	92 (intrinsic)	[7]
IrMo/CNT	0.5 M H ₂ SO ₄	-	14 (intrinsic)	[7]
Ir/C	0.5 M H ₂ SO ₄	-	16 (intrinsic)	[7]
Pt/C	0.5 M H ₂ SO ₄	-	14 (intrinsic)	[7]

Table 2: Oxygen Evolution Reaction (OER) Performance

Electrocatalyst	Electrolyte	Overpotential vs. Pure Ir (mV)	Ir Dissolution Rate Reduction (%)	Reference
Ir-Mo mixed oxide	Acidic	~30 lower	24	[2][3][4]

Experimental ProtocolsProtocol 1: Synthesis of IrMo Nanocatalysts

This protocol is adapted from the colloidal synthesis method described by Fu et al.[6][8]

Materials:

• Iridium(III) acetylacetonate (Ir(acac)3)



- Molybdenum(VI) oxide bis(2,4-pentanedionate) (MoO₂(acac)₂)
- Oleylamine
- 1,2-octanediol
- Tungsten hexacarbonyl (W(CO)₆)
- Chlorobenzene

Procedure:

- In a three-neck flask, dissolve Ir(acac)₃ and MoO₂(acac)₂ in oleylamine. The molar ratio of Ir to Mo can be varied to achieve different alloy compositions (e.g., for IrMo_{0.59}).
- Add 1,2-octanediol and W(CO)₆ to the solution.
- Heat the mixture to a specific temperature (e.g., 220 °C) under an inert atmosphere (e.g., Argon) and maintain for a set duration to allow for the formation of the alloy nanoparticles.
- After the reaction, cool the mixture to room temperature.
- Precipitate the IrMo nanoparticles by adding a non-solvent like ethanol and centrifuge to collect the product.
- Wash the nanoparticles multiple times with a mixture of a non-solvent and a solvent (e.g., ethanol and hexane) to remove any unreacted precursors and surfactants.
- Finally, disperse the cleaned IrMo nanocatalysts in a suitable solvent like chlorobenzene for storage and subsequent use.

Protocol 2: Electrode Preparation

Materials:

- IrMo nanocatalyst ink (dispersed in a solvent with a binder like Nafion)
- Working electrode (e.g., glassy carbon electrode, rotating disk electrode)



Micropipette

Procedure:

- Prepare a catalyst ink by dispersing a known amount of the synthesized IrMo nanocatalyst in a mixture of isopropanol, deionized water, and a small amount of Nafion solution (e.g., 5 wt%).
- Sonnicate the mixture for at least 30 minutes to ensure a homogeneous dispersion.
- Using a micropipette, drop-cast a specific volume of the catalyst ink onto the polished surface of the working electrode.
- Dry the electrode at room temperature or in a low-temperature oven to evaporate the solvent, leaving a thin film of the catalyst on the electrode surface.

Protocol 3: Electrochemical Measurements

Equipment:

- Potentiostat
- Three-electrode electrochemical cell (containing the working electrode, a counter electrode like a platinum wire, and a reference electrode like Ag/AgCl or a reversible hydrogen electrode - RHE)
- Electrolyte (e.g., 0.1 M KOH for alkaline studies, 0.5 M H₂SO₄ for acidic studies)

Procedure:

- Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode.
- Fill the cell with the appropriate electrolyte and purge with a high-purity gas (e.g., N₂ or Ar for OER, H₂ for HER/HOR) for at least 30 minutes to remove dissolved oxygen.
- Cyclic Voltammetry (CV): Perform CV scans within a specific potential window to activate the catalyst and obtain characteristic voltammograms.



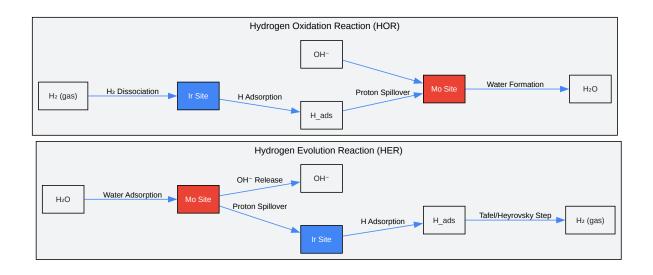
- Linear Sweep Voltammetry (LSV) for HER/OER: For HER, sweep the potential from a
 positive value towards more negative potentials. For OER, sweep from a negative value
 towards more positive potentials. The current density is recorded as a function of the applied
 potential. The overpotential required to reach a certain current density (e.g., 10 mA/cm²) is a
 key performance metric.
- Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|).
 The slope of the linear region of this plot is the Tafel slope, which provides insights into the reaction mechanism.
- Electrochemical Impedance Spectroscopy (EIS): EIS can be used to study the charge transfer kinetics at the electrode-electrolyte interface.
- Chronoamperometry or Chronopotentiometry: These techniques are used to assess the long-term stability of the electrocatalyst by holding the potential or current constant over an extended period and monitoring the current or potential response, respectively.
- iR Correction: It is crucial to perform iR correction for all polarization data to compensate for the solution resistance, which can lead to an overestimation of the overpotential.[12]

Visualizations

Bifunctional Mechanism of Ir-Mo in Alkaline HER/HOR

The following diagram illustrates the proposed bifunctional mechanism for the hydrogen evolution and oxidation reactions on an Ir-Mo alloy surface in an alkaline medium. Mo sites are believed to facilitate the dissociation of water molecules, providing protons and hydroxide ions, while Ir sites act as the primary sites for hydrogen adsorption and desorption.





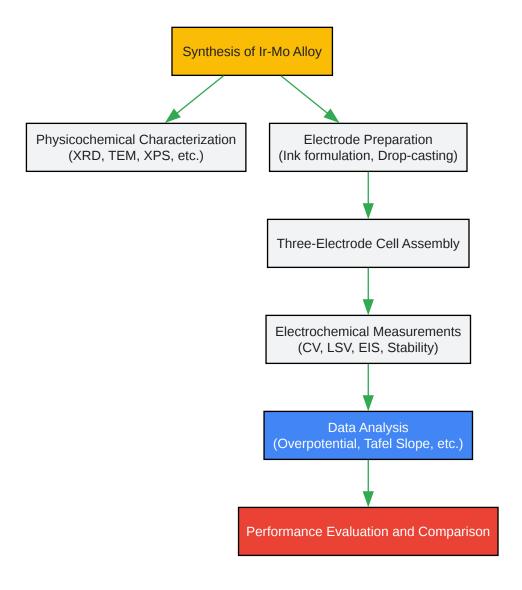
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Caption: Bifunctional mechanism of Ir-Mo alloys in alkaline HER and HOR.

Experimental Workflow for Ir-Mo Electrocatalyst Evaluation

This diagram outlines the typical experimental workflow from the synthesis of Ir-Mo alloy electrocatalysts to their comprehensive electrochemical evaluation.





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Caption: Experimental workflow for Ir-Mo electrocatalyst evaluation.

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